1,4-Piperazinediethanesulfonic acid, monosodium salt 1,4-Piperazinediethanesulfonic acid, monosodium salt PIPES Sodium is a biological buffer (zwitterionic) designed by Good, et al., and typically referred to as Good’s buffer useful in cell culture media formulations. Selection of biological buffer systems should include the following criteria: exclusion by biological membranes, low absorption between 240 and 700nm, chemically stable, and stable to temperature and concentration changes.
Monosodium PIPES is an organic salt that is the monosodium salt of 2,2'-piperazine-1,4-diylbisethanesulfonic acid (PIPES), a buffering agent. It has a role as a buffer. It contains a 2,2'-piperazine-1,4-diylbisethanesulfonate.
Brand Name: Vulcanchem
CAS No.: 10010-67-0
VCID: VC21205301
InChI: InChI=1S/C8H18N2O6S2.Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;/h1-8H2,(H,11,12,13)(H,14,15,16);/q;+1/p-1
SMILES: C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+]
Molecular Formula: C8H17N2NaO6S2
Molecular Weight: 324.4 g/mol

1,4-Piperazinediethanesulfonic acid, monosodium salt

CAS No.: 10010-67-0

Cat. No.: VC21205301

Molecular Formula: C8H17N2NaO6S2

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Piperazinediethanesulfonic acid, monosodium salt - 10010-67-0

Specification

Description PIPES Sodium is a biological buffer (zwitterionic) designed by Good, et al., and typically referred to as Good’s buffer useful in cell culture media formulations. Selection of biological buffer systems should include the following criteria: exclusion by biological membranes, low absorption between 240 and 700nm, chemically stable, and stable to temperature and concentration changes.
Monosodium PIPES is an organic salt that is the monosodium salt of 2,2'-piperazine-1,4-diylbisethanesulfonic acid (PIPES), a buffering agent. It has a role as a buffer. It contains a 2,2'-piperazine-1,4-diylbisethanesulfonate.
CAS No. 10010-67-0
Molecular Formula C8H17N2NaO6S2
Molecular Weight 324.4 g/mol
IUPAC Name sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate
Standard InChI InChI=1S/C8H18N2O6S2.Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;/h1-8H2,(H,11,12,13)(H,14,15,16);/q;+1/p-1
Standard InChI Key OGGAIRCLBMGXCZ-UHFFFAOYSA-M
Isomeric SMILES C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+]
SMILES C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+]
Canonical SMILES C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+]

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